2-Methyl-4-phenylcyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRQKUKTFCXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525351 | |
| Record name | 2-Methyl-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-99-0 | |
| Record name | 2-Methyl-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 4 Phenylcyclohexan 1 One and Analogous Phenyl Substituted Cyclohexanones
Strategies for Constructing the Cyclohexanone (B45756) Core with Specific Methyl and Phenyl Substitution Patterns
The creation of the 2-methyl-4-phenyl substituted cyclohexanone ring can be approached through two primary strategies: building the ring from acyclic precursors or modifying an existing cyclohexanone ring.
The construction of the cyclohexanone core often relies on powerful carbon-carbon bond-forming reactions that proceed via a cyclization pathway. These methods assemble the six-membered ring from simpler, non-cyclic starting materials.
A prominent strategy involves the Michael-Aldol cascade reaction . This sequence typically involves the reaction between an enone and a suitable Michael donor. nih.gov For the synthesis of a 2-methyl-4-phenylcyclohexan-1-one, this could conceptually involve a Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.
Another powerful approach is the Diels-Alder reaction . While not directly yielding a cyclohexanone, the resulting cyclohexene (B86901) can be readily converted to the target ketone. For instance, a reaction between a diene and a dienophile can create the desired carbon skeleton, which can then be functionalized. A ketene (B1206846) equivalent reacting with a substituted diene can lead to γ-hydroxycyclohexenones after hydrolysis and oxidation.
Cationic cyclization of alkynol or enyne derivatives provides another route to cyclohexanones. organic-chemistry.org This method, often promoted by strong acids in specific solvents, can be tailored to produce substituted cyclohexanones. organic-chemistry.org
The following table summarizes some key cyclization strategies for cyclohexanone synthesis:
| Reaction Type | Description | Key Features |
| Michael-Aldol Cascade | A sequence of Michael addition and intramolecular aldol condensation. nih.gov | Forms two carbon-carbon bonds in a single operation. |
| Diels-Alder Reaction | A [4+2] cycloaddition to form a cyclohexene ring. | Highly stereospecific and predictable. |
| Cationic Cyclization | Acid-promoted cyclization of unsaturated precursors. organic-chemistry.org | Effective for specific substitution patterns. organic-chemistry.org |
An alternative to de novo ring synthesis is the modification of an already formed cyclohexanone ring. solubilityofthings.comfiveable.meimperial.ac.ukcompoundchem.comyoutube.com This approach is particularly useful when a suitable cyclohexanone precursor is readily available.
α-Arylation of Ketones: The phenyl group can be introduced at the C4 position of a 2-methylcyclohexanone (B44802) precursor through various modern cross-coupling reactions. Palladium-catalyzed α-arylation of ketone enolates is a well-established method for this transformation.
Alkylation of Enolates/Enamines: The methyl group at the C2 position can be introduced by the alkylation of the enolate or enamine of 4-phenylcyclohexanone (B41837). The use of chiral auxiliaries or catalysts can control the stereochemistry of this addition. acs.orgacs.org
Conjugate Addition: The phenyl group can be introduced at the C4 position via a 1,4-conjugate addition of an organocuprate or other suitable phenyl nucleophile to a 2-methyl-2-cyclohexen-1-one (B71969) precursor. Rhodium-catalyzed 1,4-addition of arylboronic acids is also a powerful method. orgsyn.org
The following table outlines common functional group interconversions on cyclohexanone rings:
| Transformation | Reagents | Purpose |
| α-Arylation | Palladium catalyst, Phenyl halide | Introduction of a phenyl group at the α-position. |
| Enolate Alkylation | Base (e.g., LDA), Methyl halide | Introduction of a methyl group at the α-position. acs.org |
| Conjugate Addition | Organocuprate, α,β-Unsaturated ketone | Introduction of a group at the β-position. orgsyn.org |
Stereoselective Synthesis Approaches to this compound Analogs
The relative and absolute stereochemistry of the methyl and phenyl substituents on the cyclohexanone ring is crucial for the biological activity of many compounds. Therefore, stereoselective synthetic methods are of paramount importance.
Achieving the desired diastereomer of this compound often relies on controlling the approach of a reactant to a chiral or prochiral center in the molecule.
In cyclization reactions, the stereochemistry can be influenced by the geometry of the transition state. For instance, in a Michael-Aldol cascade, the stereochemical outcome can be directed by the choice of catalyst and reaction conditions. beilstein-journals.orgnih.gov
When modifying a pre-existing ring, the stereochemistry of the existing substituent can direct the approach of the incoming group. For example, the alkylation of the enolate of 4-phenylcyclohexanone can lead to a mixture of diastereomers. The ratio of these diastereomers can often be influenced by the choice of base, solvent, and temperature.
Enantioselective catalysis offers a powerful tool for the synthesis of specific enantiomers of this compound and its analogs. nih.gov This is often achieved through the use of chiral catalysts that create a chiral environment around the reacting species.
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol and Michael reactions, providing enantiomerically enriched cyclohexanone derivatives. nih.gov These catalysts operate by forming a chiral enamine intermediate with the ketone, which then reacts with the electrophile in a stereocontrolled manner.
Metal-based Catalysis: Chiral metal complexes, such as those of rhodium, palladium, and copper, are widely used in enantioselective synthesis. orgsyn.orgnih.gov For example, a chiral rhodium-phosphine complex can catalyze the asymmetric 1,4-addition of a phenylboronic acid to an α,β-unsaturated ketone, establishing the stereocenter at the C4 position with high enantioselectivity. orgsyn.org Similarly, palladium-catalyzed asymmetric allylic alkylation can be used to introduce substituents in a stereocontrolled fashion. nih.gov
The following table highlights some approaches to stereoselective synthesis:
| Approach | Catalyst/Method | Key Principle |
| Organocatalysis | Chiral amines (e.g., proline) nih.gov | Formation of a chiral enamine intermediate. nih.gov |
| Metal Catalysis | Chiral metal complexes (e.g., Rh, Pd) orgsyn.orgnih.gov | Asymmetric induction through a chiral ligand. orgsyn.orgnih.gov |
| Substrate Control | Existing stereocenters | Diastereoselective approach of reagents. |
Synthesis of Key Precursors and Related Building Blocks for this compound
The synthesis of this compound relies on the availability of key precursors and building blocks.
4-Phenylcyclohexanone: This can be synthesized through various methods, including the hydrogenation of 4-phenylphenol. google.com Another approach is the Friedel-Crafts acylation of benzene (B151609) with a suitable dicarboxylic acid derivative, followed by cyclization and reduction.
2-Methyl-2-cyclohexen-1-one: This α,β-unsaturated ketone is a valuable precursor for conjugate addition reactions. It can be prepared from 2-methylcyclohexanone through α-bromination followed by dehydrobromination.
Phenylboronic Acid: This is a key reagent for palladium- and rhodium-catalyzed cross-coupling and conjugate addition reactions. orgsyn.org It is typically prepared from the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, followed by acidic workup. orgsyn.org
1-Phenylcyclohexene: This can be a precursor for the synthesis of 2-phenylcyclohexanone (B152291) through oxidation or hydroboration-oxidation. chemicalbook.comorgsyn.org It can be prepared through the Wittig reaction of cyclohexanone with a benzylphosphonium ylide.
The table below lists some important precursors and their synthetic access:
| Precursor | Synthetic Route Example |
| 4-Phenylcyclohexanone | Hydrogenation of 4-phenylphenol. google.com |
| 2-Methyl-2-cyclohexen-1-one | α-Bromination of 2-methylcyclohexanone followed by elimination. |
| Phenylboronic Acid | Reaction of phenylmagnesium bromide with a trialkyl borate. orgsyn.org |
| 1-Phenylcyclohexene | Wittig reaction of cyclohexanone. |
General Synthetic Routes to 4-Phenylcyclohexanone and its Derivatives
The construction of the 4-phenylcyclohexanone framework is a critical first step in the synthesis of more complex derivatives like this compound. A common and effective method for this initial synthesis is the Robinson annulation. This powerful reaction sequence combines a ketone and a methyl vinyl ketone to form a cyclohexenone ring system. Specifically, the reaction between an appropriate phenyl-substituted ketone and methyl vinyl ketone, under basic or acidic conditions, yields a 4-phenylcyclohexenone intermediate. Subsequent reduction of the carbon-carbon double bond, often through catalytic hydrogenation, affords the saturated 4-phenylcyclohexanone skeleton.
Another versatile approach involves the Michael addition of a phenyl-containing nucleophile to a cyclohexenone. This method allows for the introduction of the phenyl group at the 4-position of a pre-existing cyclohexanone ring. For instance, the conjugate addition of a phenylcuprate reagent to cyclohexenone results in the formation of 3-phenylcyclohexanone, which can then be further manipulated. To obtain the 4-phenyl isomer, a different starting material, such as a derivative of glutaric acid, can be employed in a series of reactions including cyclization and phenyl group installation.
Condensation reactions of 4-phenylcyclohexanone with various aldehydes can lead to the formation of α,β-unsaturated ketones. For example, reacting 4-phenylcyclohexanone with substituted benzaldehydes in the presence of a catalyst like cuprous oxide and cesium carbonate can yield a range of benzylidene-4-phenylcyclohexanone derivatives. rjpbcs.com
Regioselective α-Alkylation of Cyclohexanones with Phenyl Groups
Once the 4-phenylcyclohexanone core is established, the next crucial step towards the synthesis of this compound is the regioselective introduction of a methyl group at the α-position (C2). The primary challenge in the alkylation of unsymmetrical ketones like 4-phenylcyclohexanone lies in controlling which of the two α-carbons is functionalized. This is typically achieved through the careful formation of an enolate intermediate.
The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. Under kinetic control (strong, bulky base at low temperature, e.g., lithium diisopropylamide (LDA) in THF at -78 °C), the less substituted α-proton is preferentially removed, leading to the formation of the kinetic enolate. For 4-phenylcyclohexanone, this would favor deprotonation at the C2 position, away from the steric hindrance of the phenyl group at C4. Subsequent trapping of this enolate with an electrophile, such as methyl iodide, would then yield the desired this compound.
Conversely, under thermodynamic control (weaker base at higher temperatures), the more substituted and thermodynamically more stable enolate is favored. In the case of 4-phenylcyclohexanone, this would lead to deprotonation at the C6 position, which is equivalent to C2 in the unsubstituted ring but becomes distinct with the phenyl substituent. Therefore, kinetic control is paramount for the specific synthesis of the 2-methyl isomer.
The stereochemical outcome of the alkylation is also a critical consideration. The alkylation of conformationally rigid cyclohexanone enolates generally proceeds via axial attack of the electrophile to minimize steric interactions in the transition state. ubc.ca This leads to the formation of a specific diastereomer of the product.
Recent advancements have also explored biocatalytic approaches for regioselective alkylation, offering environmentally benign alternatives to traditional methods. nih.gov
Specific Reaction Types Applied in the Synthesis and Derivatization of Substituted Cyclohexanones
The versatility of the cyclohexanone ring system, particularly when substituted with functional groups like phenyl and methyl, allows for a wide range of subsequent chemical transformations. These reactions are instrumental in building molecular complexity and accessing diverse chemical entities.
Formation of Spirocyclic Systems (e.g., Spiro-Hydantoins) from Substituted Cyclohexanones
Substituted cyclohexanones, including this compound, are excellent precursors for the synthesis of spirocyclic compounds. nih.gov Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
A classic example is the Bucherer-Bergs reaction, which converts ketones into hydantoins. In this one-pot, multicomponent reaction, the cyclohexanone is treated with potassium cyanide and ammonium (B1175870) carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the spiro-hydantoin. The spiro atom in this case is the former carbonyl carbon of the cyclohexanone ring. The resulting spiro-hydantoin will have the cyclohexyl ring, substituted with the methyl and phenyl groups, fused to the hydantoin (B18101) ring.
Another approach to spirocycles involves the reaction of the cyclohexanone with a suitable difunctional reagent. For instance, reaction with a diol in the presence of an acid catalyst can form a spiro-ketal. Similarly, reaction with a dithiol can yield a spiro-thioketal. These reactions not only create the spirocyclic system but can also serve as a protecting group strategy for the ketone functionality during subsequent synthetic steps. The synthesis of spiro-cephalosporin compounds has been achieved through a Michael-type addition to the dihydrothiazine ring under mildly basic conditions. nih.gov
| Starting Material | Reagents | Product |
| Substituted Cyclohexanone | Potassium Cyanide, Ammonium Carbonate | Spiro-Hydantoin |
| Substituted Cyclohexanone | Diol, Acid Catalyst | Spiro-Ketal |
| Substituted Cyclohexanone | Dithiol, Acid Catalyst | Spiro-Thioketal |
Wittig Reactions and Related Olefination Strategies on Cyclic Ketones
The Wittig reaction is a powerful and widely used method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of a ketone, such as this compound, with a phosphorus ylide (a Wittig reagent). The reaction is highly versatile, as the structure of the resulting alkene is determined by the structure of the ylide used.
For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 2-methyl-4-phenyl-1-methylenecyclohexane. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. For cyclic ketones, the Wittig reaction generally proceeds with moderate success, although base-catalyzed side reactions can sometimes be a limitation. acs.orgacs.org
Computational studies of the Wittig reaction with cyclic ketones have provided insights into the reaction mechanism, identifying the key transition states and intermediates involved in the formation of the oxaphosphetane and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide. nih.gov
Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) carbanions, offer alternatives to the Wittig reaction and can provide better yields or different stereoselectivities in certain cases. These olefination strategies are fundamental for extending the carbon framework and introducing exocyclic double bonds into substituted cyclohexanone systems.
| Ketone | Wittig Reagent | Product |
| This compound | Methylenetriphenylphosphorane (Ph3P=CH2) | 2-Methyl-4-phenyl-1-methylenecyclohexane |
| Cyclohexanone | (Triphenylphosphoranylidene)acetaldehyde | 2-(Cyclohexylidene)acetaldehyde |
Transition Metal-Catalyzed Syntheses of α-Aryl Ketones
Transition metal-catalyzed reactions have revolutionized the synthesis of α-aryl ketones, providing efficient and direct methods for their preparation. researchgate.net These methods often offer advantages over traditional enolate alkylation, such as milder reaction conditions and broader functional group tolerance. mdpi.com
One prominent strategy is the palladium-catalyzed α-arylation of ketones. In this reaction, a ketone enolate (or a pre-formed enol equivalent like a silyl (B83357) enol ether) is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This approach allows for the direct introduction of a phenyl group at the α-position of a cyclohexanone ring. For the synthesis of this compound, one could envision the α-arylation of 2-methylcyclohexanone with a phenyl halide.
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of α-aryl ketones. ccspublishing.org.cn Nickel catalysts can often be more cost-effective than palladium and can exhibit unique reactivity. For example, nickel catalysts have been used for the coupling of aldehydes with aryl iodides to produce ketones. ccspublishing.org.cn
More recently, transition-metal-free approaches to α-arylation have been developed. rsc.orgscispace.com These methods often rely on radical pathways or the use of hypervalent iodine reagents as the aryl source, providing a complementary strategy to metal-catalyzed processes. scispace.com
| Ketone/Precursor | Arylating Agent | Catalyst System | Product |
| 2-Methylcyclohexanone Enolate | Phenyl Bromide | Palladium Catalyst, Ligand | 2-Methyl-2-phenylcyclohexan-1-one |
| Silyl Enol Ether of Cyclohexanone | Diaryliodonium Salt | Copper Catalyst | α-Phenylcyclohexanone |
| Enolizable Aryl Ketone | Aryl Halide | KOtBu in DMF (Transition-metal-free) | α-Aryl Ketone |
Advanced Spectroscopic and Computational Characterization Techniques for 2 Methyl 4 Phenylcyclohexan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is the most powerful tool for the structural and stereochemical elucidation of 2-Methyl-4-phenylcyclohexan-1-one. The presence of two stereocenters at positions 2 and 4 gives rise to two diastereomeric pairs of enantiomers: (2R,4R)/(2S,4S)-trans and (2R,4S)/(2S,4R)-cis. NMR spectroscopy allows for the differentiation of these isomers and provides detailed insights into their conformational preferences.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, providing crucial information about the structure and stereochemistry of the molecule. For this compound, the orientation of the methyl and phenyl groups (axial or equatorial) in the chair conformation of the cyclohexanone (B45756) ring significantly influences the chemical shifts of their respective protons and carbons.
Expected ¹H NMR Chemical Shifts:
Phenyl Group: The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the cyclohexanone ring and the relative stereochemistry.
Methyl Group: The methyl protons will appear as a doublet in the upfield region, likely between δ 0.8 and 1.2 ppm. The coupling constant will be indicative of the dihedral angle with the adjacent methine proton at C-2. The chemical shift will vary between the cis and trans isomers due to different shielding effects. In the cis isomer, where the methyl and phenyl groups could be in a diaxial or diequatorial arrangement, different anisotropic effects will be at play compared to the trans isomer.
Cyclohexanone Ring Protons: The methylene (B1212753) and methine protons of the cyclohexanone ring will resonate in the region of δ 1.5-3.0 ppm. The protons adjacent to the carbonyl group (at C-6) and the methine protons at C-2 and C-4 will be the most downfield shifted.
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around δ 208-212 ppm.
Phenyl Group Carbons: The aromatic carbons will appear between δ 125 and 145 ppm. The ipso-carbon (the carbon attached to the cyclohexanone ring) will have a distinct chemical shift.
Methyl Carbon: The methyl carbon will resonate in the upfield region, likely between δ 15 and 25 ppm.
Cyclohexanone Ring Carbons: The carbons of the cyclohexanone ring will have chemical shifts in the range of δ 25-60 ppm. The chemical shifts of C-2 and C-4 will be particularly informative for stereochemical assignment.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for the key functional groups in the cis and trans isomers of this compound, based on general principles and data from analogous compounds.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 7.5 | 125 - 145 |
| Methyl-H | 0.8 - 1.2 (doublet) | 15 - 25 |
| Carbonyl-C | - | 208 - 212 |
Interactive Data Table: Predicted NMR Shifts Note: These are estimated values and will vary based on the specific isomer and solvent used.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound. researchgate.netslideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.net For this compound, COSY would be used to trace the connectivity of the protons on the cyclohexanone ring, confirming the positions of the methyl and phenyl substituents. For instance, a cross-peak between the methyl doublet and the methine proton at C-2 would confirm their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the stereochemistry and conformation of the molecule. researchgate.net For this compound, NOESY is critical for determining the relative stereochemistry of the methyl and phenyl groups. For example, in the cis isomer, a NOE cross-peak between the axial protons of the methyl group and the axial protons of the phenyl group (if both are axial) would be expected. The presence or absence of specific NOE correlations helps to distinguish between the cis and trans isomers and to determine their preferred chair conformations.
The cyclohexanone ring in this compound is not static and undergoes rapid chair-chair interconversion at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale, allowing for the observation of individual conformers.
For this compound, VT-NMR studies would allow for the determination of the equilibrium constant between the two chair conformers for each isomer (e.g., for the trans isomer, the conformer with the phenyl group equatorial and the methyl group axial versus the conformer with the phenyl group axial and the methyl group equatorial). From the coalescence temperature of specific signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This information provides fundamental insights into the conformational preferences and flexibility of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high accuracy, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₆O).
Predicted Fragmentation Patterns:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a methyl radical (•CH₃) or a propyl-phenyl radical.
McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Loss of the Phenyl Group: Cleavage of the C-C bond connecting the phenyl group to the cyclohexanone ring could result in the loss of a phenyl radical (•C₆H₅) or a benzene (B151609) molecule.
Ring Cleavage: The cyclohexanone ring itself can undergo various cleavage reactions, leading to a series of smaller fragment ions.
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z | Proposed Fragment |
| 188 | [C₁₃H₁₆O]⁺ (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 111 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Interactive Data Table: Predicted Mass Spectrometry Fragments
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sauni-siegen.de The resulting spectra serve as a "fingerprint" for the compound and allow for the identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1705-1725 cm⁻¹ for a six-membered ring ketone. The exact position of this band can be influenced by the substituents and the conformation of the ring. Other characteristic absorptions include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=C stretching vibrations of the phenyl ring (around 1450-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. ksu.edu.sa The C=O stretching vibration is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring and the cyclohexanone skeleton. The symmetric breathing mode of the phenyl ring usually gives a strong Raman signal.
The table below lists the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1705 - 1725 (strong in IR) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Interactive Data Table: Predicted Vibrational Frequencies
Computational Chemistry for Molecular Structure, Conformational Energetics, and Spectroscopic Prediction
Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the properties of this compound. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to:
Determine Molecular Structure and Conformational Energetics: Computational methods can be used to calculate the optimized geometries of the different stereoisomers and their respective chair conformers. frontiersin.orgnih.govmdpi.com This allows for the determination of the relative stabilities of the cis and trans isomers and their conformers, providing a theoretical basis for the experimentally observed populations. The energy barriers for ring inversion can also be calculated and compared with the values obtained from VT-NMR.
Predict Spectroscopic Properties: Computational chemistry can be used to predict various spectroscopic properties, including NMR chemical shifts, IR and Raman vibrational frequencies. kahedu.edu.in These predicted spectra can be compared with the experimental data to aid in the assignment of signals and to validate the proposed structures. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with good accuracy.
The combination of these advanced spectroscopic and computational techniques provides a robust and comprehensive characterization of the complex structural and dynamic features of this compound.
Density Functional Theory (DFT) and Ab Initio Methods for Geometric Optimization and Energy Calculations
The geometric and electronic properties of this compound would be primarily investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. These computational techniques provide fundamental insights into the molecule's structure and energetics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, various functionals would be employed to approximate the exchange-correlation energy, which is the most challenging component of the calculation. Common choices include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, often providing reliable geometric and energetic information for organic molecules.
M06-2X (Minnesota functional): A high-nonlocality functional that is well-suited for systems with non-covalent interactions, which could be relevant for the conformational analysis of the phenyl group relative to the cyclohexane (B81311) ring.
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, crucial for accurately modeling van der Waals forces that influence conformational preferences.
Ab Initio Methods , which are derived directly from theoretical principles without the use of experimental data for parameterization, offer higher levels of theory for more accurate energy calculations, albeit at a greater computational expense. For this compound, these would typically be used to refine the results obtained from DFT.
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to include electron correlation, which is neglected in the Hartree-Fock (HF) approximation. MP2 is often used for optimizing geometries and calculating relative energies of different conformers.
Quadratic Configuration Interaction with Singles and Doubles (QCISD): This method provides a more sophisticated treatment of electron correlation than MP2 and can yield highly accurate results, especially when used with large basis sets. It is often employed as a benchmark for calibrating the accuracy of DFT functionals.
The choice of the basis set is also critical in these calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule of this size, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used for initial geometry optimizations and frequency calculations. For more accurate single-point energy calculations, larger basis sets such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) might be employed.
A typical workflow would involve an initial geometry optimization of the different possible stereoisomers and conformers of this compound at a DFT level (e.g., B3LYP/6-31G(d,p)). This is followed by frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies). For a more refined understanding of the relative stabilities of the conformers, single-point energy calculations would then be performed using higher-level methods like MP2 or QCISD with a larger basis set.
A study on the related compound, 1-methyl-1-phenylcyclohexane, utilized various theoretical levels including HF/6-31G*, B3LYP/6-311G, MP2/6-311G , and QCISD/6-311G** to calculate the structures and relative energies of its conformers. nih.gov The results showed that the QCISD/6-311G(2df,p) level of theory provided excellent agreement with experimental data for the parent compound, phenylcyclohexane. nih.gov A similar approach would be invaluable for understanding the conformational preferences of this compound.
Conformational Search Algorithms and Potential Energy Surface Exploration
The presence of a flexible six-membered ring and a rotatable phenyl group in this compound gives rise to a complex potential energy surface (PES) with multiple energy minima corresponding to different conformers. A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org Exploring this surface is crucial for identifying the most stable conformers and understanding the dynamic behavior of the molecule.
Conformational Search Algorithms are employed to systematically or stochastically explore the conformational space of a molecule. Common methods include:
Systematic Search: This involves rotating all rotatable bonds by a defined increment. While thorough, this method can be computationally prohibitive for molecules with many rotatable bonds.
Stochastic and Monte Carlo Methods: These algorithms randomly alter the molecular geometry and accept or reject the new conformation based on its energy. This is a more efficient way to sample a wide range of conformational space.
Molecular Dynamics (MD): This simulation technique involves solving Newton's equations of motion for the atoms in the molecule, allowing it to explore different conformations over time at a given temperature.
For this compound, the primary degrees of freedom would be the ring puckering of the cyclohexane moiety (chair, boat, twist-boat conformations) and the dihedral angle of the phenyl group relative to the ring. The methyl group at the 2-position introduces additional stereochemical considerations.
The expected chair conformers of the cyclohexane ring would be of primary interest. For each chair conformation, there would be isomers with the methyl and phenyl groups in either axial or equatorial positions. The relative energies of these conformers would be determined by a combination of steric hindrance and electronic effects.
The exploration of the potential energy surface would identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy conformers that may be populated at room temperature. The energy barriers between these conformers (transition states) can also be located on the PES, providing insight into the rates of conformational interconversion.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) from Computational Models
Computational models are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.
The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves:
Optimizing the geometry of each significant conformer of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
Performing a GIAO-DFT calculation on each optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.
Converting the calculated shielding tensors to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted ¹H and ¹³C NMR chemical shifts for the different conformers can then be compared to experimental spectra. Often, a Boltzmann-averaged spectrum is calculated based on the relative energies of the conformers to provide a more accurate comparison with the experimental spectrum, which represents an average over all populated conformers.
Discrepancies between predicted and experimental chemical shifts can indicate the presence of specific structural features or conformational preferences. For instance, the chemical shift of the methyl protons and the protons on the cyclohexane ring would be highly sensitive to their axial or equatorial orientation and the orientation of the nearby phenyl group. This comparison is a powerful method for assigning the stereochemistry of the molecule. Data-driven and empirical methods, which leverage databases of known NMR parameters, also offer a faster alternative to ab initio calculations for chemical shift prediction. nih.gov
A hypothetical data table for the predicted ¹³C NMR chemical shifts for two possible chair conformers of cis-2-Methyl-4-phenylcyclohexan-1-one is presented below to illustrate the expected output of such a computational study.
| Carbon Atom | Conformer A (Equatorial Phenyl, Axial Methyl) Predicted Chemical Shift (ppm) | Conformer B (Axial Phenyl, Equatorial Methyl) Predicted Chemical Shift (ppm) |
|---|---|---|
| C=O (C1) | 210.5 | 211.2 |
| C2-CH3 | 45.8 | 46.5 |
| C3 | 35.2 | 33.8 |
| C4-Ph | 42.1 | 40.9 |
| C5 | 28.9 | 27.5 |
| C6 | 41.3 | 40.1 |
| Methyl-C | 15.7 | 18.2 |
| Phenyl C (ipso) | 145.3 | 146.0 |
| Phenyl C (ortho) | 128.9 | 129.1 |
| Phenyl C (meta) | 127.8 | 128.0 |
| Phenyl C (para) | 126.5 | 126.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.
Applications and Future Directions in Chemical Research of 2 Methyl 4 Phenylcyclohexan 1 One
2-Methyl-4-phenylcyclohexan-1-one as a Versatile Synthetic Building Block in Organic Chemistry
The utility of a molecule in organic synthesis is often defined by its capacity to serve as a scaffold for the construction of more complex structures. This compound, with its reactive carbonyl group and multiple sites for functionalization, is an exemplary synthetic building block. numberanalytics.comacs.org The ketone functionality is a gateway to a vast array of chemical transformations, including nucleophilic additions, reductions, and condensations, allowing for the introduction of diverse molecular fragments. ebsco.comncert.nic.inkhanacademy.org
The presence of the phenyl group not only influences the stereochemical outcome of reactions but also provides a handle for further modifications through aromatic substitution reactions. Moreover, the methyl group at the C-2 position introduces a chiral center, making this compound a valuable precursor for the enantioselective synthesis of target molecules. The strategic positioning of these functional groups allows for a high degree of control over the three-dimensional arrangement of atoms in the resulting products, a critical aspect in the synthesis of biologically active compounds. beilstein-journals.orgnih.gov
The reactivity of the α-protons adjacent to the carbonyl group enables a variety of classical and modern carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Michael additions, and alkylations, which are fundamental transformations in the synthetic chemist's toolkit. ncert.nic.in For instance, the enolate of this compound can react with various electrophiles to introduce new substituents at the C-2 or C-6 positions, leading to highly substituted cyclohexane (B81311) derivatives.
Design and Synthesis of Novel Derivatives with Tunable Stereochemistry
The stereochemistry of a molecule is paramount in determining its biological activity. The ability to control the spatial arrangement of atoms is a central theme in modern drug discovery and materials science. This compound, possessing two stereogenic centers (at C-2 and C-4, depending on the cis/trans relationship of the substituents), offers a rich playground for stereoselective synthesis. researchgate.net The development of methods to selectively generate all possible stereoisomers of this compound and its derivatives is an active area of research.
By employing chiral catalysts or auxiliaries, it is possible to influence the facial selectivity of nucleophilic attack on the carbonyl group or the stereochemical outcome of enolate reactions. This allows for the synthesis of specific diastereomers and enantiomers of more complex molecules derived from this compound. For example, asymmetric reduction of the ketone can lead to the formation of either the cis- or trans-2-methyl-4-phenylcyclohexanol with high enantiomeric excess, depending on the choice of catalyst and reaction conditions.
The following table illustrates the potential for creating a library of stereochemically diverse derivatives from this compound through various synthetic transformations.
| Starting Material | Reagent/Catalyst | Transformation | Product Stereochemistry |
| (±)-cis-2-Methyl-4-phenylcyclohexan-1-one | Chiral Reducing Agent (e.g., (R)-CBS) | Asymmetric Reduction | (1S,2R,4S)-2-Methyl-4-phenylcyclohexan-1-ol |
| (±)-trans-2-Methyl-4-phenylcyclohexan-1-one | Chiral Reducing Agent (e.g., (S)-CBS) | Asymmetric Reduction | (1R,2S,4R)-2-Methyl-4-phenylcyclohexan-1-ol |
| (±)-cis-2-Methyl-4-phenylcyclohexan-1-one | LDA, then Alkyl Halide | Diastereoselective Alkylation | 2,6-Dialkyl-4-phenylcyclohexanone |
| (±)-trans-2-Methyl-4-phenylcyclohexan-1-one | Organocatalyst (e.g., Proline) | Asymmetric Aldol Reaction | Stereodefined β-hydroxy ketone |
Development of New Catalytic Systems for Transformations Involving Substituted Cyclohexanones
The field of catalysis is continuously evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods for chemical transformations. acs.orgrsc.org Research focused on this compound and related substituted cyclohexanones is contributing to the advancement of new catalytic systems. These include transition-metal catalysts, organocatalysts, and biocatalysts. nih.govacs.org
Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are being explored for a variety of reactions, such as cross-coupling, hydrogenation, and C-H activation, using the ketone as a directing group. rsc.orgsigmaaldrich.com These methods allow for the introduction of new functional groups at positions that are otherwise difficult to access.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, prolines, and their derivatives have been successfully employed in the enantioselective α-functionalization of cyclohexanones. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often providing high levels of stereocontrol.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.govnih.gov Enzymes such as oxidoreductases, hydrolases, and lyases are being investigated for the kinetic resolution of racemic this compound and for the enantioselective synthesis of its derivatives.
Advanced Computational Studies on Reactivity and Selectivity Profiles
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and selectivity. For a molecule like this compound, with its conformational flexibility and multiple reactive sites, computational studies are particularly valuable.
Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, helping to rationalize and predict the stereochemical outcomes. For example, calculations can elucidate the preferred chair conformations of the cyclohexane ring and how these conformations influence the approach of reagents to the carbonyl group or the enolate. This understanding is crucial for designing more selective catalysts and reaction conditions.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents and catalysts. rsc.org This information is particularly relevant for understanding enzyme-catalyzed reactions, where the flexibility of both the substrate and the enzyme's active site plays a critical role.
The following table presents a hypothetical comparison of calculated and experimental diastereomeric ratios for a representative reaction, highlighting the predictive power of computational models.
| Reaction | Catalyst | Computational Model | Predicted dr (cis:trans) | Experimental dr (cis:trans) |
| Reduction with NaBH4 | None | DFT (B3LYP/6-31G*) | 65:35 | 70:30 |
| Asymmetric Hydrogenation | Ru-BINAP | QM/MM | 95:5 | 92:8 |
Interdisciplinary Research Integrating Physical Organic Chemistry and Synthetic Strategy
The development of novel synthetic methodologies is often underpinned by a fundamental understanding of reaction mechanisms and the physical principles that govern chemical reactivity. The study of this compound provides a fertile ground for interdisciplinary research that bridges physical organic chemistry and synthetic strategy.
Kinetic studies of reactions involving this compound can provide valuable data on reaction rates and activation parameters, which can be used to elucidate reaction mechanisms. For example, by studying the kinetics of enolate formation and reaction, one can gain insights into the factors that control the regioselectivity and stereoselectivity of α-functionalization reactions.
The principles of stereoelectronic control are also highly relevant to the chemistry of this compound. The orientation of substituents on the cyclohexane ring can have a profound effect on the reactivity of the carbonyl group and the adjacent α-protons. Understanding these effects is crucial for designing synthetic strategies that deliver the desired products with high selectivity.
Future research in this area will likely involve a synergistic approach, where experimental and computational methods are used in concert to unravel the intricate details of reaction mechanisms and to guide the development of new and improved synthetic methods. This integrated approach will undoubtedly unlock the full potential of this compound as a valuable tool in the synthesis of complex molecules with important applications in medicine and materials science.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-4-phenylcyclohexan-1-one, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step organic reactions, such as Friedel-Crafts acylation or conjugate addition, followed by cyclization. For example:
- Step 1 : Formation of the cyclohexanone core via acid-catalyzed cyclization of a substituted diketone.
- Step 2 : Introduction of the methyl and phenyl groups using alkylation/arylation reagents (e.g., Grignard or Suzuki coupling).
Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (THF or dichloromethane), and stoichiometry (e.g., excess aryl halide for cross-coupling). Reaction progress can be monitored via TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., phenyl at C4, methyl at C2).
- HPLC : Purity assessment using C18 columns with UV detection (e.g., 254 nm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]+ ion for CHO).
Cross-referencing with databases like PubChem ensures consistency with known spectral data .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituent addition in this compound derivatives?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electronic Effects : Electron-withdrawing groups (e.g., ketones) direct electrophilic attacks to meta/para positions on the phenyl ring.
- Steric Hindrance : Bulky substituents at C2 (methyl) may favor axial/equatorial conformations, altering reaction pathways.
Computational studies (DFT calculations) can model transition states, while kinetic experiments (e.g., varying substituents) validate hypotheses .
Q. How should researchers address contradictions in spectral data or inconsistent reaction yields?
Contradictions may arise from:
- Isomer Formation : Check for diastereomers/enantiomers via chiral HPLC or X-ray crystallography.
- Impurity Interference : Repurify intermediates using column chromatography or recrystallization.
- Reaction Kinetics : Use time-resolved FTIR or in-situ NMR to identify side reactions.
Statistical tools (e.g., ANOVA) and replication studies help distinguish systematic errors from random noise .
Q. What catalytic systems improve the efficiency of this compound functionalization?
Advanced catalysis approaches include:
- Transition Metal Catalysts : Pd/Cu for C-C bond formation (e.g., Heck or Sonogashira reactions).
- Organocatalysts : Proline derivatives for asymmetric aldol additions.
- Enzyme Catalysis : Lipases for enantioselective acylations.
Optimize catalyst loading (1–5 mol%) and solvent compatibility (e.g., DMF for polar aprotic conditions) .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).
- QSAR Analysis : Correlate substituent properties (logP, polar surface area) with bioactivity data.
- MD Simulations : Assess binding stability over nanosecond timescales.
Validate predictions with in vitro assays (e.g., IC measurements for kinase inhibition) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
